4-Methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No.:
Cat. No.: VC20154230
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10O3 |
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Molecular Weight | 190.19 g/mol |
IUPAC Name | 4-methyl-1-oxo-2,3-dihydroindene-5-carboxylic acid |
Standard InChI | InChI=1S/C11H10O3/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14/h2-3H,4-5H2,1H3,(H,13,14) |
Standard InChI Key | NYQXOTASAKAZAK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1CCC2=O)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, delineates its structure unambiguously:
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Indene core: A bicyclic system comprising a benzene ring fused to a cyclopentene ring.
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2,3-Dihydro: Partial saturation at the 2nd and 3rd positions of the cyclopentene ring, reducing it to a cyclopentane moiety.
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1-Oxo: A ketone group at the 1st position of the indene system.
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4-Methyl: A methyl substituent at the 4th position.
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5-Carboxylic acid: A carboxylic acid group at the 5th position.
The molecular formula corresponds to a molecular weight of 190.2 g/mol , consistent with mass spectrometry data .
Structural Characterization
Key structural features inferred from the IUPAC name and corroborated by computational descriptors :
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Ring system: A bicyclic framework with one aromatic benzene ring and one partially saturated cyclopentane ring.
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Functional groups:
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Ketone () at position 1.
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Carboxylic acid () at position 5.
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Methyl () at position 4.
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Stereochemistry: No chiral centers are present due to the planar aromatic system and symmetric substitution pattern.
The SMILES notation COC(=O)C1=CC=CC2=C1CCC2=O
and InChIKey PGGSYJMONFCBEJ-UHFFFAOYSA-N
provide unambiguous representations for computational modeling.
Physicochemical Properties
Thermodynamic and Solubility Parameters
The moderate LogP value indicates balanced lipophilicity, suitable for permeation through biological membranes. The polar surface area suggests limited aqueous solubility, typical of carboxylic acid derivatives.
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) are absent in available sources, analog compounds like methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS 55934-10-6) provide indirect insights:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and ester) .
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NMR: Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and deshielded protons adjacent to the ketone .
Synthesis and Manufacturing
Synthetic Routes
Although detailed synthetic protocols are proprietary, plausible pathways include:
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Friedel-Crafts Acylation: Introduction of the ketone group via acyl chloride intermediates.
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Carboxylic Acid Formation: Hydrolysis of ester precursors (e.g., methyl 1-oxoindan-4-carboxylate ) under acidic or basic conditions.
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Methylation: Electrophilic aromatic substitution to install the methyl group at position 4.
Suppliers like Suzhou Kangrun Pharmaceutical Co., Ltd. and BLD Pharmatech likely employ multistep sequences optimized for yield and purity (>95%) .
Key Raw Materials
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Indene derivatives: Base structures for functionalization.
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Methylation agents: e.g., Methyl halides or dimethyl sulfate.
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Oxidizing agents: For ketone formation (e.g., KMnO₄, CrO₃).
Supplier | Purity | Price (1 g) | Location |
---|---|---|---|
Angel Pharmatech Ltd. | 97% | €941 | China |
FCH Group | 95% | €1,150 | Ukraine |
BLD Pharmatech Co., Ltd. | 97% | €1,863 | United States |
Alichem | 95% | POA | United States |
Lead times range from 20–30 days, with bulk pricing available upon inquiry .
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